2-Ethylhexyl diphenyl phosphate
Overview
Description
Mechanism of Action
Target of Action
2-Ethylhexyl diphenyl phosphate (EHDPP) is an organophosphorus flame retardant that is commonly detected in the environment . It has been found to strongly bind to transthyretin (TTR) , a transport protein that plays a crucial role in the transport of thyroid hormones in organisms. Due to its high lipophilic and bioaccumulative properties, adipocytes are the primary target of EHDPP .
Mode of Action
EHDPP acts as both a plasticizer and flame retardant in PVC . It has been implicated as a potential hormone mimetic . It affects the expression of genes involved in the thyroid hormone (TH) pathway . Molecular docking results showed that EHDPP and thyroxine (T4) partly share the same mode of action of binding to the TTR protein .
Biochemical Pathways
EHDPP exposure significantly decreased the gene and protein expression of the transport protein transthyretin (TTR) in a concentration-dependent manner . This suggests a significant inhibitory effect of EHDPP on TTR. It also affects the expression of genes involved in thyroid development (nkx2.1 and pax8), which may stimulate the growth of thyroid primordium to compensate for hypothyroidism .
Pharmacokinetics
EHDPP is prone to biotransformation . In a study, zebrafish were exposed to EHDPP for 21 days, followed by a 7-day depuration . EHDPP was found to have a lower bioconcentration factor (BCF) in female zebrafish than in males, due to a lower uptake rate (k_u) and a higher depuration rate (k_d) in females . Regular ovulation and higher metabolic efficiency promoted the elimination of EHDPP in female zebrafish .
Result of Action
Exposure to EHDPP can cause thyroid hormone (TH) disruption in zebrafish . It has been found to inhibit zebrafish development and growth, as indicated by the increased malformation rate, decreased survival rate, and shortened body length . Exposure to lower concentrations of EHDPP significantly decreased the whole-body thyroxine (T4) and triiodothyronine (T3) levels .
Biochemical Analysis
Biochemical Properties
2-Ethylhexyl diphenyl phosphate has been shown to interact with various enzymes and proteins. For instance, molecular docking analysis suggests that this compound is a potential substrate for several human CYP enzymes, excluding CYP1A1
Cellular Effects
Studies have shown that this compound can have significant effects on various types of cells and cellular processes. For example, it has been found to disrupt lipid bodies in human 3D liver spheroid cell cultures . It influences cell function by altering lipid distribution and causing dysregulation of several lipid categories .
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, exposure to this compound for 7 days at concentrations of 1 μM and 10 μM was found to alter the lipid distribution in human 3D liver spheroids .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, a study found that exposure to this compound resulted in weight changes in male mice offspring, altered glucose tolerance, and induced liver damage . These changes were dose- and diet-specific .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is prone to biotransformation, and its metabolites have been identified in zebrafish exposed to this compound for 21 days .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Octicizer is synthesized through the esterification of diphenyl phosphate with 2-ethylhexanol. The reaction typically occurs under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: : In industrial settings, the production of Octicizer involves continuous esterification processes. The reaction mixture is heated to around 150-200°C, and the water formed during the reaction is removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity Octicizer .
Chemical Reactions Analysis
Types of Reactions: : Octicizer undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Diphenyl phosphate and 2-ethylhexanol.
Scientific Research Applications
Octicizer has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.
Biology: Studied for its potential hormone-mimetic effects and its impact on endocrine systems.
Medicine: Investigated for its potential anti-androgenic properties and effects on reproductive health.
Industry: Employed as a flame retardant in hydraulic fluids and PVC products.
Comparison with Similar Compounds
Similar Compounds
Triphenyl phosphate: Another organophosphate used as a flame retardant and plasticizer.
Tris(2-chloroethyl) phosphate: Commonly used as a flame retardant in polyurethane foams.
Tris(2-butoxyethyl) phosphate: Used as a flame retardant and plasticizer in various applications.
Uniqueness: : Octicizer is unique due to its combination of plasticizing and flame-retardant properties, along with its relatively low acute toxicity. Its wide liquid range also makes it suitable for use in hydraulic fluids, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-ethylhexyl diphenyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27O4P/c1-3-5-12-18(4-2)17-22-25(21,23-19-13-8-6-9-14-19)24-20-15-10-7-11-16-20/h6-11,13-16,18H,3-5,12,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSLYBDCEGBZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27O4P | |
Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20375 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025300 | |
Record name | 2-Ethylhexyl diphenyl phosphate | |
Source | EPA DSSTox | |
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Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethylhexyl diphenyl phosphate is a pale yellow liquid. Insoluble in water. (NTP, 1992), Liquid, Pale yellow liquid; [CAMEO] | |
Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20375 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phosphoric acid, 2-ethylhexyl diphenyl ester | |
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Record name | Diphenyl-2-ethylhexyl phosphate | |
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Boiling Point |
375 °C, BP: 232 °C at 5 mm Hg | |
Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
224 °C (435 °F) (Open cup) | |
Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |
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Solubility |
Insoluble (NTP, 1992), In water, 1.9 mg/L at 25 °C | |
Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20375 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.090 g/cu cm at 25 °C | |
Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |
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Vapor Pressure |
0.0000629 [mmHg] | |
Record name | Diphenyl-2-ethylhexyl phosphate | |
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Color/Form |
Liquid | |
CAS No. |
1241-94-7 | |
Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20375 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Ethylhexyl diphenyl phosphate | |
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Record name | Octicizer [USAN] | |
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Record name | Phosphoric acid, 2-ethylhexyl diphenyl ester | |
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Record name | 2-Ethylhexyl diphenyl phosphate | |
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Record name | 2-ethylhexyl diphenyl phosphate | |
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Record name | OCTICIZER | |
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Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |
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Melting Point |
-30 °C | |
Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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